Product packaging for H-Gly-gly-beta-ala-OH(Cat. No.:)

H-Gly-gly-beta-ala-OH

Cat. No.: B1336545
M. Wt: 203.2 g/mol
InChI Key: CRMUXMHAUJKVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-gly-beta-ala-OH is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1336545 H-Gly-gly-beta-ala-OH

Properties

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C7H13N3O4/c8-3-5(11)10-4-6(12)9-2-1-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14)

InChI Key

CRMUXMHAUJKVRJ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CNC(=O)CN)C(=O)O

sequence

GGX

Origin of Product

United States

Significance of Short Peptides in Contemporary Biochemical Research

Short peptides, typically defined as chains of 2 to 50 amino acids, are pivotal molecules in a vast array of biological processes. nih.govlongdom.org They act as hormones, neurotransmitters, signaling molecules, and antimicrobial agents, participating in crucial functions like cell-to-cell communication, enzymatic activity regulation, and immune responses. longdom.org Their intermediate size, bridging the gap between small molecules and large proteins, endows them with a unique set of properties that are highly attractive for biochemical and therapeutic research. encyclopedia.pubexplorationpub.com

The significance of short peptides in contemporary research is underscored by their numerous advantages:

High Specificity and Potency: Short peptides can exhibit high affinity and selectivity for their biological targets, similar to larger proteins. encyclopedia.pub

Lower Production Costs: Compared to large proteins, the synthesis of short peptides is more cost-effective. encyclopedia.pubnih.gov

Chemical Diversity and Easy Modification: Their smaller size allows for a wide range of chemical modifications, facilitating the optimization of their properties. encyclopedia.pub

Biocompatibility and Biodegradability: Short peptides are generally biocompatible and break down into their constituent amino acids, which are non-toxic to the body. encyclopedia.pubnih.gov

Low Immunogenicity: They are less likely to trigger an unwanted immune response compared to larger protein therapeutics. encyclopedia.pubmdpi.com

Enhanced Penetration: Certain short peptides, particularly those up to seven amino acids long, can penetrate cell membranes and even cross the blood-brain barrier, a significant advantage for reaching intracellular targets. explorationpub.commdpi.com

These attributes have fueled extensive research into short peptides for various applications, including drug delivery, tissue engineering, and the development of novel therapeutics for a wide range of diseases. nih.govmdpi.com The ability to create custom peptides through methods like Solid-Phase Peptide Synthesis (SPPS) has revolutionized the field, enabling the design of molecules with specific functions for both research and clinical purposes. longdom.org

Role of Non Canonical Amino Acids, Specifically β Alanine, in Peptide Design

While the 20 canonical amino acids form the primary building blocks of proteins, nature also utilizes a variety of non-canonical amino acids (ncAAs) to expand the functional repertoire of peptides. nih.govacs.org The incorporation of ncAAs into peptide sequences is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. nih.gov These modifications can improve metabolic stability, solubility, and bioavailability. nih.gov

β-Alanine is a naturally occurring β-amino acid where the amino group is attached to the β-carbon instead of the α-carbon. wikipedia.org This seemingly subtle structural difference has profound implications for peptide structure and function. Unlike its α-amino acid counterpart, β-alanine is achiral. nih.gov

The inclusion of β-alanine in a peptide chain introduces several key features:

Increased Flexibility: The additional methylene (B1212753) group in the backbone of β-alanine provides greater conformational flexibility compared to α-amino acids. nih.gov This can be strategically used to design peptides with specific three-dimensional structures.

Resistance to Enzymatic Degradation: The altered peptide bond involving β-alanine is often resistant to cleavage by proteases, which are enzymes that typically recognize and degrade peptides composed of α-amino acids. This increased stability is a highly desirable trait for peptide-based drugs. nih.govnih.gov

Biological Activity: β-Alanine itself is a precursor to important dipeptides like carnosine and anserine, which have roles in pH buffering and antioxidant defense in muscle and brain tissue. wikipedia.orgsigmaaldrich.com It also acts as a neurotransmitter, exhibiting agonist activity at glycine (B1666218) receptors. wikipedia.orgnih.gov

The unique structural properties conferred by β-alanine make it a valuable tool for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and activity. nih.gov

Overview of Glycine Rich Peptide Motifs in Biological Systems

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the assembly of peptides like this compound. nih.govaltabioscience.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing steps. bachem.com

Fmoc/t-Bu Chemistry for Tripeptide Elongation

The most widely adopted strategy for SPPS is the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. nih.govseplite.com This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. altabioscience.comseplite.com The side chains of the amino acids, where applicable, are protected by acid-labile groups such as tert-butyl (t-Bu). seplite.comnih.gov

The synthesis of this compound via Fmoc/t-Bu SPPS would commence with the attachment of the C-terminal β-alanine to a suitable resin, such as the acid-sensitive Wang resin. seplite.com The Fmoc protecting group of the resin-bound β-alanine is then removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govrsc.org Subsequently, the next amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected β-alanine. This cycle of deprotection and coupling is repeated with another Fmoc-Gly-OH to elongate the tripeptide chain. Finally, the completed peptide is cleaved from the resin support, and the side-chain protecting groups (in this case, none are needed for glycine and β-alanine) are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov The progress of the synthesis can be monitored at each step, for instance, by UV spectroscopy of the fluorenyl group released during deprotection. seplite.com

Optimization of Coupling Conditions and Reagents

The efficiency of peptide bond formation is critically dependent on the choice of coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amino group of the resin-bound peptide. A variety of coupling reagents have been developed to enhance reaction rates and minimize side reactions, particularly racemization. peptide.com

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. rsc.orgpeptide.com Phosphonium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.comresearchgate.netsigmaaldrich.com These reagents can lead to rapid and complete coupling reactions. peptide.com More recent developments include reagents based on O-6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or Oxyma Pure, which can offer superior performance in certain contexts. sigmaaldrich.comuniurb.it

For the synthesis of this compound, a standard and effective coupling protocol would involve the use of HBTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA). rsc.org The selection of the optimal coupling reagent and conditions may depend on factors such as the specific amino acids being coupled and the scale of the synthesis.

Interactive Data Table: Common Coupling Reagents in SPPS

Reagent FamilyExamplesKey Features & Considerations
CarbodiimidesDCC, DIC, EDCWidely used; DCC can form an insoluble urea (B33335) byproduct, making it less suitable for SPPS; DIC is preferred for SPPS as its urea byproduct is more soluble. peptide.com
Phosphonium SaltsBOP, PyBOPHighly efficient, minimizes racemization. BOP produces a carcinogenic byproduct. peptide.comsigmaaldrich.com
Aminium/Uronium SaltsHBTU, TBTU, HATUVery efficient with fast reaction times; HOBt addition can further reduce racemization. peptide.comsigmaaldrich.com
Immonium/Uronium SaltsDMT-MMEffective for both solution-phase and solid-phase synthesis.

Strategies for Mitigating Impurity Formation in β-Alanine Incorporation

A significant challenge in the synthesis of peptides containing β-alanine is the potential for impurity formation. One notable issue is the contamination of Fmoc-protected amino acids with Fmoc-β-Ala-OH or Fmoc-β-Ala-AA-OH dipeptides. nih.govnih.gov This contamination can arise during the manufacturing process of the Fmoc-amino acid raw materials, often due to a Lossen-type rearrangement of the Fmoc-OSu reagent used for Fmoc protection. researchgate.netsci-hub.se The presence of these impurities can lead to the undesired insertion of a β-alanine residue into the growing peptide chain. nih.govsigmaaldrich.com

To mitigate this, several strategies can be employed:

High-Purity Building Blocks: Utilizing Fmoc-amino acids with stringent purity specifications that limit the content of β-alanine-related impurities is crucial. nih.govsigmaaldrich.com

Use of Pre-formed Dipeptides: The incorporation of a pre-synthesized Fmoc-β-Ala-AA-OH dipeptide can be a strategic approach. This can sometimes improve coupling efficiency and reduce the risk of side reactions associated with the single β-amino acid. While not directly applicable to the Gly-Gly-β-Ala sequence where β-alanine is at the C-terminus, this strategy is valuable for internal β-alanine residues.

Optimized Coupling and Deprotection: Careful optimization of coupling times and the choice of reagents can help minimize side reactions. Additionally, ensuring complete deprotection of the Fmoc group before the next coupling step is essential to prevent deletion sequences.

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. bachem.comscispace.com In this classical approach, the peptide is synthesized in a homogeneous solution, with purification of the intermediate peptide fragments after each or several coupling steps. creative-peptides.com

LPPS can be advantageous for the large-scale synthesis of shorter peptides like this compound. bachem.comscispace.com It allows for easier monitoring of the reaction progress and characterization of intermediates. creative-peptides.com However, the process can be more time-consuming and labor-intensive due to the required purification steps, which often involve crystallization or chromatography. bachem.com A modern variation of LPPS utilizes soluble polymer supports, combining some of the benefits of both solid-phase and solution-phase methods. scispace.com The use of the Fmoc protecting group is also common in LPPS. google.com

Chemoenzymatic Synthesis Prospects for β-Peptides

Chemoenzymatic peptide synthesis (CEPS) is an emerging and "green" approach that utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.govnih.gov This method offers high stereoselectivity, avoiding racemization, and proceeds under mild, aqueous conditions. bachem.comnih.gov

While the enzymatic synthesis of peptides containing non-natural amino acids like β-alanine is still an area of active research, it holds significant promise. The development of engineered enzymes or the discovery of novel enzymes with broader substrate specificity could enable the efficient and environmentally friendly synthesis of β-peptides. nih.govwustl.edu Current research focuses on overcoming challenges such as the limited number of suitable enzymes and the optimization of reaction conditions to favor synthesis over hydrolysis. nih.gov The application of CEPS to produce this compound would represent a significant advancement in sustainable peptide manufacturing. nih.govresearchgate.net

Backbone and Side-Chain Conformational Preferences

Glycine is unique among the 20 proteinogenic amino acids in that its side chain is a single hydrogen atom. This lack of a bulky side chain grants it a significantly larger range of allowed φ and ψ angles, making it a highly flexible residue. researchgate.netlibretexts.org The presence of two adjacent glycine residues in this compound exponentially increases the conformational space available to the peptide backbone. This inherent flexibility allows the peptide to adopt a wide array of conformations, from extended structures to compact, folded forms. researchgate.netregionh.dk

Research has shown that glycine residues are often found in the active sites of enzymes, where their flexibility is crucial for accommodating substrates and facilitating conformational changes during catalysis. researchgate.net In short peptides like this compound, this flexibility means the peptide is unlikely to be locked into a single, rigid conformation but rather exists as an ensemble of interconverting structures. acs.org However, this flexibility is not entirely unrestricted; it is influenced by interactions with neighboring residues and the surrounding solvent. nih.gov

Table 1: Conformational Properties of Glycine Residues
PropertyDescriptionImpact on this compound
Side ChainSingle Hydrogen AtomMinimal steric hindrance, allowing access to a wider region of the Ramachandran plot. libretexts.org
FlexibilityHigh rotational freedom around φ and ψ angles.Increases the overall conformational diversity of the tripeptide. researchgate.netacs.org
Common Locations in ProteinsTurns and loops, enzyme active sites. researchgate.netportlandpress.comSuggests a propensity for forming turn-like structures in this compound.

The inclusion of β-alanine, a non-canonical amino acid with an additional methylene (B1212753) group in its backbone, introduces a significant perturbation to the typical peptide structure. nih.gov This extra carbon-carbon bond increases the number of rotatable bonds in the backbone, further expanding the conformational possibilities. scirp.org

Studies on β-alanine-containing peptides have revealed that the β-alanine residue can adopt two primary conformations: a folded, or gauche, conformation and an extended, or trans, conformation. nih.gov The preference for one over the other is influenced by the neighboring amino acids and the solvent. In some cases, the incorporation of β-alanine can stabilize specific secondary structures, such as helices and sheets, that are not commonly observed in short α-peptides. scirp.orgscirp.org The presence of β-alanine also offers resistance to enzymatic degradation, a property of interest in the design of peptidomimetics. nih.gov

Table 2: Conformational Impact of β-Alanine
FeatureDescriptionConsequence for Peptide Structure
Backbone StructureContains an additional -CH2- group compared to α-amino acids.Increased backbone length and flexibility. scirp.org
Preferred ConformationsCan adopt both folded (gauche) and extended (trans) conformations. nih.govContributes to a diverse conformational landscape.
Structural InfluenceCan act as a "turn-inducer" or stabilize helical and sheet structures. nih.govscirp.orgPotential to form well-defined secondary structures even in a short peptide.

The combination of flexible glycine residues and the turn-inducing potential of β-alanine makes this compound a candidate for forming non-canonical secondary structures, particularly β-turns. A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain folds back on itself by nearly 180 degrees. While this compound is a tripeptide, the structural features of β-alanine can facilitate a turn-like conformation.

The formation of such structures is often stabilized by intramolecular hydrogen bonds. Peptides containing β-alanine have been shown to form various types of helices and sheets, distinct from the canonical α-helices and β-sheets found in proteins. scirp.orgacs.org For instance, β-peptides can form 14-helices, which are characterized by 14-membered hydrogen-bonded rings. scirp.org While a short peptide like this compound is unlikely to form a stable helix on its own, the intrinsic propensities of its constituent residues provide a blueprint for its potential conformations. Computational studies on similar short peptides have shown that they can populate conformations corresponding to β-turns and other folded structures in solution. pnas.org

Intramolecular Hydrogen Bonding Networks

For example, in a β-turn-like structure, a hydrogen bond could form between the carbonyl oxygen of the first glycine and the amide proton of the β-alanine. The presence of β-alanine can facilitate the formation of unique hydrogen-bonded rings, such as C8, C10, and C13 rings, which are not as common in peptides composed solely of α-amino acids. nih.gov Studies on protonated β-alanine have shown that the intramolecular hydrogen bond between the carbonyl group and the ammonium (B1175870) group is significantly stronger than in protonated glycine, suggesting that the β-alanine residue in this compound can be a strong anchor for folded structures. acs.org The competition between the formation of these internal hydrogen bonds and hydrogen bonds with solvent molecules is a key determinant of the peptide's conformational equilibrium. acs.orgacs.org

Solvent Effects on Conformational Dynamics

The solvent plays a crucial role in modulating the conformational landscape of peptides. pnas.org Polar solvents like water can form hydrogen bonds with the peptide's amide and carbonyl groups, which can disrupt intramolecular hydrogen bonds and favor more extended conformations. acs.orgupc.edu Conversely, less polar solvents may promote the formation of compact, internally hydrogen-bonded structures. nih.gov

For this compound, its high flexibility means that its conformational ensemble is likely to be highly sensitive to the solvent environment. In aqueous solution, the peptide is expected to exist as a dynamic equilibrium of multiple extended and partially folded structures. acs.org The solvation of different parts of the peptide can have opposing effects; for instance, solvating the charged termini strengthens intramolecular interactions, while solvating the backbone can weaken them. acs.org Theoretical studies on similar peptides have shown that changing the solvent from water to a less polar medium can induce significant conformational shifts, such as a transition from a random coil to a more ordered structure. pnas.orgpnas.org The conformational dynamics of this compound in different solvents are therefore a result of a complex balance between intramolecular forces and peptide-solvent interactions. scirp.org

Self Assembly and Supramolecular Architectures of H Gly Gly Beta Ala Oh Analogues

Mechanisms and Driving Forces of Peptide Self-Assembly

The self-assembly of short peptides is a dynamic process governed by a delicate balance of multiple non-covalent interactions. manchester.ac.uk These interactions, though individually weak, collectively drive the organization of peptide monomers into hierarchical, ordered superstructures. nih.gov The process is typically initiated by the formation of basic structural motifs, such as β-sheets or helices, which then further associate into larger assemblies. manchester.ac.uk An intricate balance between attractive forces, such as hydrogen bonding and hydrophobic interactions, and repulsive forces, like electrostatic interactions, is critical for the successful formation of stable, functional nanomaterials. chemrxiv.org

Hydrogen bonding is a primary directional force in peptide self-assembly, particularly through the formation of β-sheet structures where intermolecular hydrogen bonds are established between the amide backbones of adjacent peptide chains. nih.govresearchgate.net This regular, repeating network of hydrogen bonds provides stability and directionality, guiding the peptides to align in specific orientations, often leading to the formation of elongated fibrillar structures. researchgate.net In sequences like H-Gly-Gly-beta-Ala-OH, the amide groups in the peptide backbone are the principal sites for hydrogen bond formation.

Hydrophobic interactions are another crucial driving force, arising from the tendency of nonpolar side chains to minimize contact with water. manchester.ac.uk While Glycine (B1666218) and β-Alanine lack substantial side chains, even minimal hydrophobicity can contribute to the packing and stabilization of the assembled core. For peptides with more significant hydrophobic residues, this effect is a dominant factor, often leading to the sequestration of these residues within the core of the nanostructure, away from the aqueous environment. nih.gov The interplay between dominant hydrophobic interactions, which can lead to micellar structures, and dominant hydrogen bonding, which favors the formation of 1D β-sheets, dictates the final shape of the aggregate. manchester.ac.uk

The primary amino acid sequence is a critical determinant of the self-assembly pathway and the final supramolecular architecture. nih.gov Even subtle changes, such as inverting the sequence of amino acids in a tripeptide, can lead to dramatic differences in the resulting nanostructures and material properties. acs.org For example, studies on Fmoc-tripeptides have shown that sequence inversion can alter fibril morphology from highly anisotropic and aligned to branched and isotropic, consequently affecting the mechanical properties of the resulting hydrogel. acs.org Similarly, comparing Nap-Gly-Ala and Nap-Ala-Gly revealed that a change in pH induced hydrogelation in the former and crystallization in the latter, highlighting the profound impact of sequence. nih.gov The Gly-Gly portion of this compound provides significant conformational flexibility, while the C-terminal β-alanine residue introduces a unique kink in the peptide backbone, influencing how the molecules pack together.

Stereochemistry, the spatial arrangement of atoms, adds another layer of control. Chirality can resolve tensions between conflicting self-assembly instructions within a single peptide sequence. scienceopen.com The use of alternating L- and D-amino acids can promote the formation of stable assemblies by enabling a greater number of intermolecular interactions. rsc.org This is particularly relevant in the design of cyclic peptides, which can form well-defined nanotubes. mdpi.com For β-peptides, chirality introduced by side chains significantly influences folding preferences, with studies indicating that heterochirally disubstituted peptides are often the best candidates for forming stable sheet structures due to ideal hydrogen-bonding patterns. nih.gov The specific stereoconfiguration of a peptide can determine its ability to form diverse nanostructures, including nanoparticles, nanotapes, or fibrils. scienceopen.com

Table 1: Influence of Sequence and Stereochemistry on Tripeptide Self-Assembly
Peptide SystemKey Structural FeatureObserved Self-Assembly BehaviorResulting Nanostructure/PropertiesReference
Fmoc-VLK(Boc) vs. Fmoc-K(Boc)LVSequence InversionFmoc-VLK(Boc) forms well-defined β-sheets. Fmoc-K(Boc)LV forms unoriented, multiple stacked sheets.Fmoc-VLK(Boc) produces highly anisotropic fibrils and flow-aligning hydrogels. Fmoc-K(Boc)LV forms branched fibrils and isotropic hydrogels with a much higher modulus. acs.org
Nap-Gly-Ala vs. Nap-Ala-GlySequence InversionUpon pH drop, Nap-Gly-Ala forms a hydrogel.Nap-Ala-Gly forms crystals under the same conditions. nih.gov
Pro-Phe-Phe StereoisomersChirality (L- vs D-amino acids)Stereoconfiguration determined the ability of each of the eight possible isomers to self-associate.Formation of diverse nanostructures including nanoparticles, nanotapes, or gelling fibrils, depending on the specific stereoisomer. scienceopen.com
β-peptide sheetsChirality (Homochiral vs. Heterochiral)Heterochirally disubstituted models show the greatest preference for sheet formation.Enables rational design of stable β-peptide sheet structures by selecting for ideal hydrogen-bonding patterns. nih.gov

Formation of Ordered Nanostructures (e.g., Nanofibers, Nanoribbons, Hydrogels)

The hierarchical self-assembly of peptides like this compound analogues can lead to a variety of ordered nanostructures. The process typically involves the initial formation of 1D structures like nanofibers or nanoribbons, which then entangle to form a three-dimensional network that can immobilize large amounts of water, resulting in a hydrogel. nih.gov

Peptides rich in alanine, for example, have been shown to form tape-like fibrils based on β-sheet structures. rsc.orgrsc.org These fibrils can, at sufficient concentrations, form self-supporting hydrogels. rsc.org Similarly, amphiphilic peptides containing β-alanine have been observed to form fibrous networks. nih.gov Electron microscopy of hydrogels formed by a β-Ala-His derivative revealed bundles of thin fibers, tens of micrometers long, creating the 3D network responsible for gelation. nih.gov The mechanical properties of these hydrogels, such as stiffness, are highly dependent on the peptide sequence, concentration, and the surrounding buffer composition. nih.gov

Design Principles for Modulating Self-Assembly via β-Amino Acids

The incorporation of β-amino acids into peptide sequences is a powerful design principle for creating novel supramolecular architectures and functional biomaterials. nih.gov Due to the additional methylene (B1212753) group in their backbone, β-amino acids have a greater conformational flexibility than their α-amino acid counterparts, allowing them to access a diverse range of secondary structures, including helices, sheets, and turns, even in short sequences. acs.orgresearchgate.netrsc.org

This structural versatility offers a means to precisely control the shape and properties of self-assembling peptides. acs.org One of the most significant advantages of using β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation, a crucial property for biomedical applications. acs.org Furthermore, N-acetylation of peptides containing β-amino acids can be used as a motif to trigger the self-assembly into a network of nanofibers, forming mechanically stable hydrogels under physiological conditions. mdpi.com By carefully selecting the sequence and stereochemistry of β-amino acids, it is possible to program the peptide to fold into specific, predictable conformations, thereby guiding the self-assembly process toward desired nanostructures with tailored properties. nih.govresearchgate.net

Table 2: Design Principles and Outcomes of Incorporating β-Amino Acids
Design PrincipleStructural EffectOutcome for Self-Assembly & NanomaterialsReference
Incorporate β-amino acid into α-peptide sequenceIncreased conformational flexibility; unique backbone geometry.Access to novel secondary structures (helices, sheets, turns) not readily formed by short α-peptides. Allows for precise control over molecular shape. acs.orgrsc.org
Utilize N-acetylation on β-amino acid peptidesCreates a self-assembly motif.Can trigger the formation of fibrous architectures and mechanically stable hydrogels. mdpi.comresearchgate.net
Control stereochemistry of β-amino acidsInfluences folding preference and intermolecular packing.Heterochiral sequences can be designed to form highly stable sheet structures. Enables fine-tuning of nanostructure morphology (e.g., sheets vs. hairpins). nih.gov
Combine α- and β-amino acidsCreates hybrid backbones with well-defined orientations of side chains.Allows for the design of peptidomimetics with specific functions and enhanced proteolytic stability. acs.orgresearchgate.net

Molecular Interactions and Biostability of H Gly Gly Beta Ala Oh

Enzymatic Stability and Degradation Pathways

Peptides are generally susceptible to rapid degradation by a wide array of enzymes known as peptidases or proteases. nih.gov This proteolysis limits the bioavailability and therapeutic potential of many peptide-based molecules. The stability of H-Gly-Gly-beta-Ala-OH is primarily dictated by the susceptibility of its constituent peptide bonds to enzymatic hydrolysis.

The degradation of a linear peptide like this compound can be initiated by two main classes of peptidases: exopeptidases, which cleave peptide bonds from the ends of the chain, and endopeptidases, which act on internal bonds.

Aminopeptidases: The N-terminal glycine (B1666218) residue of this compound is a potential substrate for various aminopeptidases, which sequentially remove amino acids from the amino terminus of peptides.

Dipeptidyl Peptidases (DPPs): This subclass of exopeptidases cleaves dipeptides from the N-terminus. The Gly-Gly sequence at the N-terminus could be a recognition site. However, specificity varies greatly among DPPs. For instance, while Dipeptidyl Peptidase IV (DPP-IV) is known to cleave peptides with N-terminal proline or alanine, its activity on Gly-Gly sequences is less pronounced. nih.govbiorxiv.org Notably, other members of this family, such as DPP-8 and DPP-9, have been shown to be incapable of cleaving substrates with a Gly-Gly- sequence, suggesting a potential intrinsic resistance of this specific bond to certain peptidases. nih.gov

Carboxypeptidases: These exopeptidases target the C-terminal peptide bond. The presence of β-alanine at the C-terminus of this compound provides substantial protection against many common carboxypeptidases, which are highly specific for α-amino acids.

The probable primary degradation pathway for this compound would involve initial cleavage at the N-terminus by aminopeptidases, with the internal Gly-Gly bond showing variable susceptibility. The C-terminal α-β peptide bond is expected to be highly resistant to hydrolysis.

The inclusion of β-amino acids into peptide sequences is a well-established and highly effective strategy for increasing metabolic stability. acs.org This enhanced resistance stems from the altered molecular geometry of the peptide backbone.

Proteases have active sites that are stereospecifically configured to recognize and bind peptides composed of L-α-amino acids. The introduction of a β-amino acid, such as β-alanine, adds an extra carbon atom to the backbone (—NH—CH₂—CH₂—CO— instead of —NH—CH(R)—CO—). This extension changes the peptide bond length, alters the conformational flexibility, and disrupts the precise three-dimensional structure that proteases recognize. nih.gov Consequently, peptides containing β-amino acids are poor substrates for most proteases, leading to a significant increase in their half-life in biological fluids. acs.org

Table 1: Comparative Proteolytic Stability of α-Peptides vs. β-Amino Acid-Containing Peptides
Peptide TypeStructural FeatureSusceptibility to ProteasesExpected Biological Half-Life
α-Peptide (e.g., H-Gly-Gly-Gly-OH)Contains only α-amino acids.High susceptibility to aminopeptidases, endopeptidases, and carboxypeptidases.Short
α,β-Peptide (e.g., this compound)Contains a C-terminal β-amino acid.Reduced susceptibility; N-terminus may be cleaved, but the α-β and β-peptide bonds are highly resistant.Significantly enhanced
β-PeptideContains only β-amino acids.Very high resistance to common proteases. nih.govLong

Non-Covalent Interactions with Biomolecules (e.g., Model Proteins)

The biological activity and disposition of a peptide are governed by its interactions with other biomolecules, such as proteins, receptors, and enzymes. These interactions are mediated by a combination of non-covalent forces. researchgate.net The structure of this compound allows it to engage in several types of non-covalent interactions.

Hydrogen Bonding: The peptide backbone of this compound is rich in hydrogen bond donors (the N-H groups of the amide bonds and the N-terminal amine) and acceptors (the C=O groups of the amide bonds and the C-terminal carboxylate). These groups can form directional hydrogen bonds with complementary residues in the binding pocket of a protein, contributing significantly to the stability and specificity of the interaction. nih.gov The additional methylene (B1212753) group in β-alanine alters the spacing of these hydrogen bonding groups compared to an α-peptide, potentially leading to unique binding conformations. nih.govnih.gov

Electrostatic Interactions: At physiological pH, this compound is zwitterionic, possessing a positively charged N-terminal amino group (-NH₃⁺) and a negatively charged C-terminal carboxyl group (-COO⁻). These charged ends can form strong electrostatic interactions, or salt bridges, with oppositely charged amino acid residues (e.g., Aspartate, Glutamate, Lysine, Arginine) on the surface of a biomolecule. youtube.com

Van der Waals Forces: Although the glycine and β-alanine residues lack bulky side chains, the methylene groups of the peptide backbone can engage in weaker, non-specific van der Waals interactions with nonpolar regions of a protein binding site. These interactions, while individually weak, can be collectively significant in stabilizing a peptide-protein complex.

The conformational flexibility afforded by the two glycine residues, combined with the distinct structural influence of the β-alanine, allows the peptide to adopt various shapes to fit into different binding sites. The specific pattern of non-covalent interactions will ultimately depend on the topology and chemical nature of the protein surface it encounters.

Table 2: Potential Non-Covalent Interactions of this compound
Molecular MoietyType of InteractionPotential Interacting Partner on Biomolecule
N-terminal Amino Group (-NH₃⁺)Electrostatic (Salt Bridge); Hydrogen BondingAcidic residues (Asp, Glu); Carbonyl groups
Peptide Backbone (—NH—C=O—)Hydrogen BondingPolar residues (Ser, Thr, Asn, Gln); Other peptide backbones
Backbone Methylene Groups (-CH₂-)Van der Waals; Hydrophobic InteractionsNonpolar residues (Ala, Val, Leu, Ile, Phe)
C-terminal Carboxyl Group (-COO⁻)Electrostatic (Salt Bridge); Hydrogen BondingBasic residues (Lys, Arg); Amide groups

Advanced Analytical Techniques for H Gly Gly Beta Ala Oh Characterization

Spectroscopic Methods

Spectroscopy investigates the interaction between matter and electromagnetic radiation, providing profound insights into the molecular structure and environment of H-Gly-Gly-beta-Ala-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of peptides in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR: Proton NMR provides information on the number and type of hydrogen atoms. For this compound, distinct signals are expected for the protons on the α-carbons of the glycine (B1666218) residues, the α and β-carbons of the beta-alanine (B559535) residue, and the amide protons. The chemical shifts are influenced by adjacent functional groups and the peptide's conformation. researchgate.netnih.gov

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the peptide. researchgate.net Each carbon atom in a unique chemical environment gives a distinct signal. researchgate.netnih.gov This technique is crucial for confirming the presence of the carbonyl carbons of the peptide bonds and the terminal carboxyl group, as well as the specific carbons of each amino acid residue. Studies on similar tetrapeptides like H-Gly-Gly-X-L-Ala-OH provide reference chemical shift data for predicting the spectral features of this compound. researchgate.net

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assigning the ¹H and ¹³C signals definitively. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons directly attached to specific carbon atoms. hmdb.ca This allows for the complete mapping of the peptide's bonding network, confirming the Gly-Gly-beta-Ala sequence.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomResiduePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH₂Glycine-1~3.8 - 4.0~43 - 45
C=OGlycine-1-~170 - 173
α-CH₂Glycine-2~3.9 - 4.1~43 - 45
C=OGlycine-2-~171 - 174
α-CH₂beta-Alanine-3~2.4 - 2.6~34 - 36
β-CH₂beta-Alanine-3~3.1 - 3.3~35 - 37
C=O (COOH)beta-Alanine-3-~175 - 178

Note: Predicted values are based on typical chemical shifts for glycine and beta-alanine residues in peptides and may vary based on solvent and pH.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds and functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, key absorption bands include:

Amide A band (~3300 cm⁻¹): Associated with N-H stretching vibrations.

Amide I band (~1650 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide bonds. Its position is sensitive to the peptide's secondary structure.

Amide II band (~1550 cm⁻¹): Arises from a combination of N-H bending and C-N stretching.

Carboxylate (COO⁻) vibrations : Strong asymmetric and symmetric stretching bands confirm the presence of the C-terminal carboxylate group. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would clearly show C-C and C-N backbone stretching, as well as CH₂ bending modes. acs.orgresearchgate.net The combination of FT-IR and Raman provides a more complete picture of the peptide's vibrational characteristics. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H Stretch (Amide A)R-NH3250 - 3350Weak
C-H StretchCH₂2850 - 30002850 - 3000
C=O Stretch (Amide I)Peptide Bond1630 - 16801630 - 1680
N-H Bend (Amide II)Peptide Bond1510 - 1580Weak
COO⁻ Asymmetric StretchCarboxylate~1590 - 1620Weak
COO⁻ Symmetric StretchCarboxylate~1390 - 1420~1410
C-C StretchBackboneWeak~890 - 950

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is a property of chiral molecules. In peptides, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone. photophysics.com The resulting spectrum is highly sensitive to the peptide's secondary structure. reddit.com

For a short, flexible tripeptide like this compound, a stable, well-defined secondary structure such as an α-helix or β-sheet is not expected in an aqueous solution. Instead, the peptide is likely to exist as an ensemble of rapidly interconverting conformers, collectively referred to as a "random coil." nih.gov

α-helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band near 218 nm and a positive band around 195 nm.

Random Coil: Typically exhibits a strong negative band near 200 nm.

The CD spectrum of this compound would be expected to display the characteristic features of a random coil, confirming the absence of significant ordered secondary structure.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight and verifying the amino acid sequence of peptides.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 parts per million). This allows for the determination of the elemental formula of this compound (C₇H₁₃N₃O₄) by comparing the experimentally measured accurate mass with the theoretical (calculated) mass. researchgate.netnih.gov This technique provides unequivocal confirmation of the peptide's elemental composition and serves as a crucial test of its identity.

Table 3: Theoretical Mass of this compound

PropertyValue
Molecular FormulaC₇H₁₃N₃O₄
Average Mass203.19 g/mol
Monoisotopic Mass203.0906 Da
[M+H]⁺ (Monoisotopic)204.0984 Da
[M+Na]⁺ (Monoisotopic)226.0803 Da
[M-H]⁻ (Monoisotopic)202.0828 Da

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is selected and then fragmented by collision with an inert gas. The peptide backbone preferentially breaks at the amide bonds, producing a series of characteristic fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.govlibretexts.org

By analyzing the m/z values of the resulting fragment ions, the sequence of amino acids can be reconstructed. For this compound, the detection of b₁/y₂, b₂/y₁, and other fragment ions would confirm the sequence as Glycine - Glycine - beta-Alanine. This fragmentation analysis provides definitive proof of the peptide's primary structure. nih.gov

Table 4: Predicted MS/MS Fragmentation Ions (b and y series) for this compound ([M+H]⁺)

IonSequenceCalculated m/zIonSequenceCalculated m/z
b₁Gly58.0293y₁β-Ala90.0555
b₂Gly-Gly115.0504y₂Gly-β-Ala147.0766

Quantitative MS Approaches (e.g., LC-MS/MS, MALDI-TOF)

Quantitative mass spectrometry (MS) is indispensable for determining the amount of this compound in a sample. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS offer high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for the quantification of peptides in complex mixtures. nih.gov The process involves chromatographic separation of the target analyte followed by its ionization and mass analysis. For this compound, electrospray ionization (ESI) would typically be used to generate protonated molecular ions [M+H]⁺. In the tandem mass spectrometer, this parent ion is selected and fragmented to produce characteristic daughter ions. By monitoring specific parent-daughter ion transitions (a method known as Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved, even at low concentrations. nih.gov The development of a robust LC-MS/MS method requires optimization of both chromatographic conditions and mass spectrometric parameters. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

ParameterValuePurpose
Parent Ion (m/z)204.1Corresponds to the [M+H]⁺ ion of this compound (C₇H₁₃N₃O₄, MW: 203.20) nih.gov
Fragment Ion 1 (m/z)147.1Hypothetical fragment corresponding to the loss of the C-terminal glycine residue
Fragment Ion 2 (m/z)88.1Hypothetical fragment corresponding to the loss of the beta-alanine-glycine moiety
Collision EnergyOptimized ExperimentallyTo ensure efficient and reproducible fragmentation of the parent ion

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a rapid and sensitive technique primarily used for determining the molecular weight of peptides and proteins. nih.goveach-reach.com For quantitative purposes, an internal standard is co-crystallized with the sample and a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. nih.govnih.gov A pulsed laser desorbs and ionizes the sample, and the mass-to-charge ratio is determined by the time it takes for the ions to travel to the detector. While MALDI-TOF is more commonly used for qualitative analysis and mass confirmation, quantitative methods using isotopically labeled internal standards have been developed. nih.gov This approach can be applied to determine the concentration of this compound by comparing the signal intensity of the analyte to that of a known amount of a co-spotted standard. nih.govresearchgate.net

Chromatographic Separations for Purity and Quantification

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification. High-Performance Liquid Chromatography is the most widely used method.

High-Performance Liquid Chromatography (HPLC), incl. Reversed-Phase HPLC (RP-HPLC), Ion-Pair HPLC

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for peptide analysis. nih.govresearchgate.net It separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov this compound, being a polar tripeptide, would elute relatively early from a standard C18 column. The purity of a sample can be determined by integrating the area of the main peak and any impurity peaks detected, typically by UV absorbance at ~210-220 nm where the peptide bond absorbs. sigmaaldrich.com

Ion-Pair HPLC (IP-HPLC): For highly polar and zwitterionic molecules like small peptides that show poor retention in conventional RP-HPLC, IP-HPLC is a valuable alternative. acs.org This technique adds an ion-pairing reagent (e.g., sodium hexanesulfonate for positive ions or tetrabutylammonium (B224687) for negative ions) to the mobile phase. acs.org The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on the reversed-phase column. This method has been successfully used for the quantitative analysis of glycine oligomers and would be well-suited for the separation and quantification of this compound from other charged species. acs.org

Table 2: Example HPLC Conditions for Purity Analysis of this compound

ParameterRP-HPLC ConditionIon-Pair HPLC Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 3 µm) acs.org
Mobile Phase A 0.1% TFA in Water50 mM KH₂PO₄, 7.2 mM Sodium Hexanesulfonate, pH 2.5 acs.org
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Gradient 5% to 50% B over 20 minutesIsocratic or shallow gradient
Flow Rate 1.0 mL/min acs.org1.0 mL/min acs.org
Detection UV at 214 nmUV at 214 nm

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis is a cornerstone technique used to confirm the identity and purity of a peptide by verifying its amino acid composition. The method involves two main steps: complete hydrolysis of the peptide into its constituent amino acids, followed by the chromatographic separation and quantification of those amino acids. mdpi.com

For this compound, the peptide is subjected to acid hydrolysis (typically using 6 N HCl at 110°C for 24 hours), which cleaves all peptide bonds. mdpi.com The resulting hydrolysate will contain glycine and beta-alanine. This mixture is then analyzed, commonly using ion-exchange chromatography with post-column derivatization with ninhydrin (B49086) for colorimetric detection. mdpi.com The analysis should yield a molar ratio of glycine to beta-alanine of approximately 2:1, confirming the correct amino acid composition of the tripeptide.

Table 3: Expected Results from Amino Acid Analysis of this compound

Amino AcidExpected Molar RatioExperimental Molar Ratio (Hypothetical)
Glycine (Gly)2.02.03
beta-Alanine (β-Ala)1.01.00

Microscopy Techniques for Self-Assembled Structures (e.g., AFM, TEM)

Peptides, including those containing beta-amino acids, can undergo self-assembly to form ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. acs.orgresearchgate.netnih.gov Electron and scanning probe microscopy techniques are critical for visualizing the morphology of these assemblies.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of nanoscale structures. To study the self-assembly of this compound, a solution of the peptide under conditions that promote assembly would be deposited on a TEM grid and dried. The resulting images can reveal the morphology of the aggregates, such as the formation of long, entangled fibers characteristic of hydrogels, and provide measurements of their width and length. mdpi.comresearchgate.netnih.gov

Atomic Force Microscopy (AFM): AFM is a scanning probe technique that generates three-dimensional topographical images of a surface with nanoscale resolution. In addition to visualizing the morphology of self-assembled structures, AFM can be operated in a nanoindentation mode to measure their mechanical properties, such as stiffness and Young's modulus. acs.org This is particularly useful for characterizing the physical properties of hydrogels formed from this compound. acs.org

Table 4: Information Obtainable from Microscopy for Self-Assembled this compound

TechniqueInformation ProvidedExample Application
TEM Morphology, fiber width, network structureVisualizing the formation of a nanofibrillar network in a hydrogel chemrxiv.org
AFM 3D topography, surface roughness, mechanical properties (stiffness, Young's modulus)Mapping the surface of self-assembled peptide structures and quantifying their rigidity acs.org

X-ray Diffraction/Scattering for Solid-State Structural Analysis

X-ray diffraction and scattering are the definitive methods for determining the atomic-level structure of molecules in the solid state. These techniques are essential for understanding how this compound molecules pack together in a crystal or arrange themselves within a self-assembled material.

Single-Crystal X-ray Diffraction (XRD): If a suitable single crystal of this compound can be grown, XRD can determine its three-dimensional molecular structure with very high precision. rsc.orgnih.gov The analysis provides data on bond lengths, bond angles, torsion angles, and the conformation of the peptide backbone. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the peptide's solid-state properties. rsc.org

Wide-Angle X-ray Scattering (WAXS): For materials that are not single crystals, such as lyophilized powders or self-assembled fibrous structures, WAXS can provide information about the degree of crystallinity and the characteristic spacing between molecules. acs.org For instance, in self-assembled peptide nanofibers, WAXS patterns can reveal repeating distances, such as the spacing between β-strands in a β-sheet structure, which is a common motif in peptide assembly. the-scientist.com

Table 5: Hypothetical Crystallographic Data for this compound from Single-Crystal XRD

ParameterIllustrative ValueInformation Provided
Crystal System MonoclinicThe basic symmetry of the crystal lattice
Space Group P2₁The specific symmetry elements within the unit cell rsc.org
Unit Cell Dimensions a = 9.2 Å, b = 12.7 Å, c = 5.8 Å, β = 105°The size and shape of the repeating unit of the crystal rsc.org
Molecules per Unit Cell (Z) 2The number of peptide molecules in the repeating unit rsc.org
Hydrogen Bonds N-H···O=C distances and anglesDetails of the intermolecular forces holding the crystal together

Applications of H Gly Gly Beta Ala Oh and β Peptide Analogues in Research

Design of Model Peptides for Protein Folding and Interaction Studies

The process by which a linear polypeptide chain folds into a functional three-dimensional protein is a fundamental, yet complex, biological phenomenon. β-peptides have emerged as powerful models for dissecting the principles that govern this process. Their intrinsic propensity to form stable secondary structures, such as helices and sheets, in short sequences provides a simplified system for studying the forces that drive folding without the complexities of a full-length protein. nih.govplos.org

Furthermore, the combination of α- and β-amino acid residues into hybrid peptides has been explored to create foldamers that can mimic the surface features of larger proteins. pnas.org These α/β-peptides serve as models to understand how specific surface topographies mediate molecular recognition and binding events, which are crucial for protein function. pnas.org Studies on such model systems provide insights into the determinants of binding affinity and specificity.

Model Peptide SystemResearch FocusKey Findings
14-Helical β-Peptides Mimicking α-helical protein domainsDemonstrated high stability in aqueous solution; side-chain modifications directly correlate with changes in protein binding affinity. nih.gov
β-Hairpin Peptides Modeling early folding eventsShowed that local interactions within the turn sequence and hydrophobic interactions are dominant factors in initiating the fold. nih.gov
α/β-Peptide Foldamers Structural and functional mimicry of protein surfacesSuccessfully mimicked epitopes of viral proteins (e.g., HIV gp41), inhibiting protein-protein interactions essential for viral entry. pnas.org

Development of Peptide-Based Biomaterials and Hydrogels

The self-assembly of peptides into ordered nanostructures is a cornerstone of developing advanced biomaterials. β-peptides and their analogues are particularly well-suited for this purpose due to their predictable folding into structures like β-sheets, which can readily associate to form fibrillar networks. beilstein-journals.orgnih.gov When these networks entrap large amounts of water, they form hydrogels—soft, hydrated materials that closely mimic the native extracellular matrix (ECM). nih.govmdpi.com The properties of these hydrogels, such as stiffness and porosity, can be precisely controlled by designing the primary sequence of the constituent peptides. beilstein-journals.org

Peptide-based hydrogels are extensively investigated as three-dimensional scaffolds to support cell growth and guide the formation of new tissue. nih.govbohrium.com The biocompatibility and biodegradability of these materials, coupled with their structural resemblance to the ECM, create a favorable microenvironment for cells. mdpi.commdpi.com β-peptide hydrogels offer the additional advantage of enhanced stability against proteolytic enzymes, which can be beneficial for applications requiring long-term scaffold integrity. nih.gov

These scaffolds can be engineered to present bioactive signals to cells. For instance, by incorporating well-known cell adhesion motifs, such as Arginine-Glycine-Aspartate (RGD), into the peptide sequence, researchers can create materials that actively promote cell attachment, proliferation, and differentiation. mdpi.comfrontiersin.org This strategy has been employed to develop scaffolds for a range of tissue engineering applications, including bone and vascular regeneration. nih.govfrontiersin.org

Understanding how cells interact with their surroundings is critical for designing medical implants and cell culture platforms. Surfaces can be functionalized by covalently attaching β-peptides to create well-defined chemical landscapes for studying cell adhesion. nih.gov This approach allows researchers to isolate the effects of specific peptide sequences on cell behavior, such as spreading, migration, and the formation of focal adhesions. frontiersin.org

Because of their stability, β-peptide-modified surfaces provide robust platforms for long-term cell studies. nih.gov Research has shown that surfaces coated with specific cationic-hydrophobic amphiphilic β-amino acid polymers can promote cell adhesion through mechanisms that mimic natural adhesion peptides like RGD and KRSR. nih.gov These synthetic surfaces offer an alternative to traditional protein coatings, providing greater control over surface chemistry and improved resistance to degradation. nih.gov

Application AreaPeptide Design StrategyOutcome
Tissue Engineering Scaffolds Self-assembling β-peptides forming hydrogels. nih.govCreates a 3D environment mimicking the native ECM, supporting cell viability and tissue formation. mdpi.com
Functionalized Surfaces Covalent attachment of cell-adhesive β-peptide sequences to a substrate. nih.govEnhances specific cell attachment and spreading, providing a tool to study cell-surface interactions. frontiersin.org
Bone Regeneration Hydrogels functionalized with β-peptide mimics of cell-adhesive proteins. nih.govPromotes preosteoblast cell adhesion and proliferation, indicating potential for enhancing implant integration. nih.gov

Supramolecular Materials with Tailored Properties

Supramolecular chemistry involves the design of complex assemblies through non-covalent interactions. The predictable folding and self-assembly of β-peptides make them ideal building blocks for creating supramolecular materials with precisely controlled, emergent properties. nih.gov By programming the peptide sequence, scientists can direct the assembly of molecules into specific nanostructures, such as nanofibers, ribbons, or nanotubes. mdpi.comnih.gov

These materials can be designed to be responsive to environmental stimuli, such as pH or temperature. beilstein-journals.org For example, a change in pH can alter the protonation state of amino acid side chains, disrupting the intermolecular forces that hold the supramolecular assembly together and leading to a macroscopic change, such as the dissolution of a hydrogel. beilstein-journals.org This "smart" behavior is highly desirable for applications like controlled drug release and injectable biomaterials. The ordered arrangement of peptides within these structures also allows for the creation of materials with unique mechanical or electronic properties. acs.org

Probes for Understanding Proteolytic Mechanisms

Proteases are enzymes that cleave peptide bonds in proteins and are central to countless physiological processes. rsc.org Dysregulation of protease activity is linked to numerous diseases. rsc.org Studying these enzymes often requires tools that can report on their activity directly in complex biological environments. annualreviews.org

Due to their non-natural backbone, β-peptides are highly resistant to cleavage by most proteases. nih.gov This stability makes them excellent scaffolds for the design of protease probes and inhibitors. rsc.orgrsc.org A typical substrate-based probe consists of a peptide sequence recognized by a specific protease, flanked by a reporter molecule (e.g., a fluorophore) and a quencher. stanford.eduresearchgate.net In a probe built on a standard α-peptide backbone, the probe itself would be degraded. By incorporating β-amino acids into the probe's structure, researchers can create probes that are recognized and bind to the protease's active site without being cleaved. This allows for the specific labeling and imaging of active proteases, providing valuable information about their location and activity level within cells and tissues. rsc.org Furthermore, β-peptides designed to tightly bind the active site of a protease can act as potent and highly specific inhibitors, serving as research tools to elucidate the biological roles of individual proteases.

Emerging Research Directions and Challenges

Integration of Experimental and Computational Methodologies

A significant trend in the study of β-amino acid-containing peptides is the increasingly seamless integration of experimental and computational methods. strath.ac.uk This synergistic approach allows for a deeper understanding of peptide structure and function, accelerating the design of new molecules with desired properties. strath.ac.ukresearchgate.net Computational tools are essential for navigating the vast sequence and conformational possibilities that arise when designing peptides, a challenge that grows exponentially with the length of the peptide chain. researchgate.net

Experimental approaches, in turn, provide crucial data that fuels and validates computational models. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine the precise three-dimensional structures of these peptides. This structural information is vital for a structure-based design approach, where functional groups can be strategically placed on a well-defined scaffold to interact with biological targets. acs.org The integration of these methods creates a powerful design-build-test-learn cycle, enhancing the efficiency of developing novel peptide-based therapeutics and materials. nih.gov

Table 1: Synergistic Methodologies in β-Peptide Research

Methodology Type Specific Technique Application in β-Peptide Research
Computational Molecular Dynamics (MD) Simulating peptide folding and conformational stability.
Virtual Screening Identifying potential binding partners and biological targets.
Machine Learning Predicting peptide properties and optimizing sequences. nih.gov
Experimental NMR Spectroscopy Determining solution-state 3D structures.
X-ray Crystallography Determining solid-state 3D structures.
Circular Dichroism (CD) Assessing secondary structure elements like helices and sheets. acs.org

Exploration of Novel β-Amino Acid Derivatives in Peptide Design

While β-alanine is a fundamental building block, research is expanding to include a wide array of novel β-amino acid derivatives to access more diverse structures and functions. illinois.edu The substitution of α-amino acids with β-amino acids can significantly alter the biological properties of peptides, often improving metabolic stability and target selectivity. illinois.edu The additional methylene (B1212753) unit in the backbone of β-amino acids provides resistance to proteolytic degradation by common proteases like trypsin and chymotrypsin, a critical feature for therapeutic peptides. acs.org

Recent advances in synthetic chemistry have enabled more facile synthesis of various β-amino acid derivatives, moving beyond traditional multi-step methods that required pre-functionalized starting materials. illinois.edu Modern strategies, such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, provide access to a broader suite of N-protected β-amino acid derivatives. illinois.edu This allows for the incorporation of diverse side chains, leading to peptides with tailored functionalities.

The goal of using these derivatives is to create foldamers—unnatural oligomers that adopt stable, predictable secondary structures similar to the helices and sheets found in natural proteins. semanticscholar.org By controlling the stereochemistry and substitution pattern of the β-amino acids, researchers can design peptides that mimic the surface of proteins, enabling them to inhibit protein-protein interactions, which are implicated in many diseases. acs.orgacs.org

Table 2: Examples of β-Amino Acid Applications in Peptide Design

Application Area Desired Property Role of β-Amino Acids
Antimicrobial Peptides Proteolytic Stability, Amphiphilicity Enhance stability and modulate structure for membrane interaction. acs.org
GPCR Ligands Conformational Control Modulate backbone structure for precise receptor binding. acs.orgacs.org
Protein-Protein Interaction Inhibitors Defined 3D Scaffolds Create stable helical or sheet-like structures to mimic protein epitopes. acs.org
Anti-angiogenic Agents Structural Modulation Induce specific conformations or unstructured regions to affect biological activity. acs.org

Advanced Functionalization Strategies for β-Peptide Conjugates

To further enhance the utility of β-peptides, researchers are developing advanced strategies for their functionalization and conjugation. These methods allow for the attachment of other molecules, such as imaging agents, targeting ligands, or payloads for drug delivery. Late-stage functionalization, which modifies a peptide after its primary sequence has been assembled, is a particularly powerful approach. rsc.org

Palladium-catalyzed C(sp³)–H activation has emerged as a key strategy for the late-stage modification of peptide side chains. rsc.org This allows for the introduction of new functional groups at specific positions, creating unnatural peptides with enhanced biological activities. rsc.org Another innovative approach involves using the peptide sequence itself to direct a chemical reaction to a specific site on an attached molecule. This peptide-guided method has been used for the site-selective olefination and cyclization of peptide-sulfonamide conjugates, creating complex peptidomimetics. nih.gov

Furthermore, new conjugation chemistries are being explored to create robust linkages between β-peptides and other entities. For example, anhydride (B1165640) ring-opening reactions provide a facile way to conjugate peptides to polymers containing cyclic anhydrides. frontiersin.org The development of highly reactive hypervalent iodine reagents, such as ethynylbenziodoxolones (EBXs), that can be incorporated into peptides opens up novel pathways for functionalization and macrocyclization. chemrxiv.org These advanced strategies are crucial for creating sophisticated β-peptide conjugates for applications in diagnostics, therapeutics, and materials science. rsc.orginsights.bio

Q & A

Q. What are the recommended protocols for synthesizing H-Gly-Gly-β-Ala-OH with high purity?

Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc/t-Bu chemistry for stepwise assembly. β-Ala residues require careful coupling due to steric constraints .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures >95% purity. Validate via LC-MS (ESI+) and NMR (1H, 13C) for structural confirmation .
  • Byproduct Mitigation : Monitor for dipeptide impurities (e.g., H-Gly-Gly-OH) using MALDI-TOF mass spectrometry. Adjust reaction time/temperature to suppress hydrolysis .

Q. How should researchers characterize the stability of H-Gly-Gly-β-Ala-OH under physiological conditions?

Methodological Answer :

  • Stability Assay : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) for 24–72 hours. Sample aliquots at intervals and analyze via HPLC to quantify degradation products (e.g., free glycine or β-alanine) .
  • Data Interpretation : Use first-order kinetics to calculate half-life. Compare with similar tripeptides (e.g., H-Ala-Ala-Gln-OH) to assess β-Ala’s impact on stability .

Q. What analytical techniques are essential for confirming the identity of H-Gly-Gly-β-Ala-OH?

Methodological Answer :

  • Primary Methods :
    • NMR : 1H and 13C spectra should resolve β-Ala’s methylene protons (δ 1.5–2.0 ppm) and glycine’s α-protons (δ 3.5–3.8 ppm) .
    • Mass Spectrometry : ESI-MS (theoretical [M+H]+: 275.3 g/mol) with isotopic pattern matching .
  • Secondary Validation : FTIR for amide bond confirmation (1650–1680 cm⁻¹) and CD spectroscopy for secondary structure analysis (if applicable) .

Advanced Research Questions

Q. How can contradictory solubility data for H-Gly-Gly-β-Ala-OH in aqueous vs. organic solvents be resolved?

Methodological Answer :

  • Systematic Approach :
    • Solvent Screening : Test solubility in DMSO, methanol, and water at varying pH (3–9) using UV-Vis spectroscopy (λ = 214 nm for peptide bonds) .
    • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots.
    • Statistical Validation : Apply ANOVA to compare solubility across solvents and identify outliers. Address confounding factors (e.g., residual salts from synthesis) .

Q. What experimental design strategies minimize bias in studying H-Gly-Gly-β-Ala-OH’s biological activity?

Methodological Answer :

  • Blinding and Randomization : Use double-blinded assays for cell-based studies (e.g., apoptosis assays). Randomize sample processing order to mitigate batch effects .
  • Positive/Negative Controls : Include β-Ala-containing dipeptides (e.g., H-Gly-β-Ala-OH) and scrambled sequences (e.g., H-β-Ala-Gly-Gly-OH) .
  • Power Analysis : Determine sample size using pilot data to ensure statistical significance (α = 0.05, power ≥80%) .

Q. How should researchers address discrepancies in reported enzymatic cleavage rates of H-Gly-Gly-β-Ala-OH?

Methodological Answer :

  • Hypothesis-Driven Testing :
    • Enzyme Source Variability : Compare commercial proteases (e.g., trypsin vs. pepsin) under standardized conditions (pH, temperature).
    • Kinetic Profiling : Use Michaelis-Menten kinetics (Km, Vmax) with fluorogenic substrates (e.g., AMC conjugates) .
    • Data Triangulation : Validate via MALDI-TOF (cleavage products) and molecular docking simulations (enzyme-substrate interactions) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in H-Gly-Gly-β-Ala-OH toxicity studies?

Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to EC50/IC50 data. Use software like GraphPad Prism for parameter estimation .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Report 95% confidence intervals .
  • Sensitivity Analysis : Test robustness by excluding outlier datasets or adjusting covariates (e.g., cell line variability) .

Reproducibility and Data Management

Q. How can researchers ensure reproducibility in synthesizing H-Gly-Gly-β-Ala-OH across laboratories?

Methodological Answer :

  • Detailed Documentation : Provide step-by-step protocols with exact molar ratios, coupling reagents (e.g., HBTU vs. DCC), and reaction times .
  • Open Data Practices : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with CC-BY licenses .
  • Collaborative Validation : Use interlaboratory studies (ILS) to assess protocol robustness. Report %RSD for yield/purity metrics .

Q. What are best practices for managing conflicting data on H-Gly-Gly-β-Ala-OH’s metabolic pathways?

Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate literature, categorizing studies by methodology (e.g., in vivo vs. in vitro) .
  • Critical Appraisal : Use QUADAS-2 to evaluate bias in enzymatic assays .
  • Machine Learning : Apply random forest models to predict metabolic stability based on structural descriptors (e.g., logP, polar surface area) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.